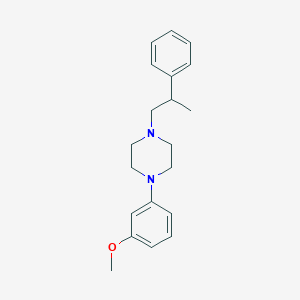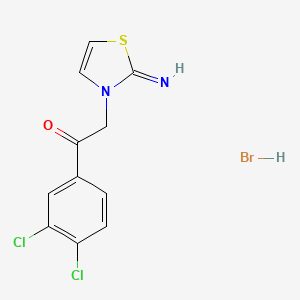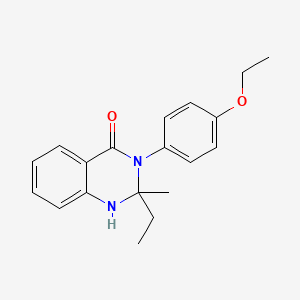
2,2-dibromo-1-methyl-N,N-di(prop-2-en-1-yl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dibromo-1-methyl-N,N-di(prop-2-en-1-yl)cyclopropanecarboxamide is a complex organic compound characterized by its unique cyclopropane ring structure substituted with bromine atoms and an amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dibromo-1-methyl-N,N-di(prop-2-en-1-yl)cyclopropanecarboxamide typically involves the bromination of a cyclopropane precursor followed by the introduction of the amide group. One common method involves the use of bromine (Br2) in the presence of a catalyst to achieve the dibromination of the cyclopropane ring. The subsequent step involves the reaction of the dibrominated intermediate with N,N-di(prop-2-en-1-yl)amine under suitable conditions to form the desired amide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2-dibromo-1-methyl-N,N-di(prop-2-en-1-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, leading to the formation of a cyclopropane derivative.
Oxidation Reactions: The amide group can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropane derivatives, while reduction and oxidation reactions can lead to the formation of simpler hydrocarbons or oxidized amide derivatives.
Aplicaciones Científicas De Investigación
2,2-dibromo-1-methyl-N,N-di(prop-2-en-1-yl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2,2-dibromo-1-methyl-N,N-di(prop-2-en-1-yl)cyclopropanecarboxamide exerts its effects involves interactions with specific molecular targets. The bromine atoms and the amide group play crucial roles in these interactions, potentially affecting enzyme activity, protein binding, and cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2,2-dibromo-1-methylcyclopropanecarboxamide: Lacks the N,N-di(prop-2-en-1-yl) substitution.
1,1-dibromo-2-methylcyclopropane: Similar brominated cyclopropane structure but without the amide group.
N,N-di(prop-2-en-1-yl)cyclopropanecarboxamide: Similar amide structure but without the bromine atoms.
Uniqueness
2,2-dibromo-1-methyl-N,N-di(prop-2-en-1-yl)cyclopropanecarboxamide is unique due to the combination of its brominated cyclopropane ring and the N,N-di(prop-2-en-1-yl)amide group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
2,2-dibromo-1-methyl-N,N-bis(prop-2-enyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Br2NO/c1-4-6-14(7-5-2)9(15)10(3)8-11(10,12)13/h4-5H,1-2,6-8H2,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVASDGHEJYVBFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Br)Br)C(=O)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(Z)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]-2-(3-methylphenoxy)acetamide](/img/structure/B6042177.png)
![N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B6042183.png)
![2-Methoxy-5-{[4-(4-methylphenyl)phthalazin-1-yl]amino}benzamide](/img/structure/B6042184.png)
![2-({1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B6042190.png)

![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-[2-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B6042194.png)
![5-(FURAN-2-CARBONYL)-4,4,7-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE](/img/structure/B6042204.png)
![3-[1-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-3-piperidinyl]-1-propanol](/img/structure/B6042208.png)
![1-[(2-fluorophenyl)methyl]-N-(2-imidazol-1-yl-1-phenylethyl)triazole-4-carboxamide](/img/structure/B6042212.png)

![2-methyl-5-(4-nitrophenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B6042226.png)

![2-[1-(3-methoxybenzyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6042230.png)

